molecular formula C10H8N2O3 B8679812 Methyl 4-oxo-1,4-dihydrocinnoline-6-carboxylate

Methyl 4-oxo-1,4-dihydrocinnoline-6-carboxylate

Cat. No. B8679812
M. Wt: 204.18 g/mol
InChI Key: APIWQCZMCBJJGR-UHFFFAOYSA-N
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Patent
US07932272B2

Procedure details

Thionyl chloride (5 mL, 68.5 mmol) and N,N-dimethylformamide (3 drops) were added to 4-oxo-1,4-dihydro-cinnoline-6-carboxylic acid methyl ester (212 mg, 1.04 mol), and the solution was stirred for 1.15 hours under reflux. Toluene was added to the reaction mixture, which was then evaporated in vacuo. Ethyl acetate was added to the residue the organic layer was washed with an ice water, dried over anhydrous magnesium sulfate, then, evaporated in vacuo, and the title compound (192 mg, 0.862 mmol, 82.9%) was obtained. This was used in the next reaction without purification.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
212 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
82.9%

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[CH3:5][O:6][C:7]([C:9]1[CH:10]=[C:11]2[C:16](=[CH:17][CH:18]=1)[NH:15][N:14]=[CH:13][C:12]2=O)=[O:8]>CN(C)C=O.C1(C)C=CC=CC=1>[CH3:5][O:6][C:7]([C:9]1[CH:10]=[C:11]2[C:16](=[CH:17][CH:18]=1)[N:15]=[N:14][CH:13]=[C:12]2[Cl:3])=[O:8]

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
212 mg
Type
reactant
Smiles
COC(=O)C=1C=C2C(C=NNC2=CC1)=O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred for 1.15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
was then evaporated in vacuo
ADDITION
Type
ADDITION
Details
Ethyl acetate was added to the residue the organic layer
WASH
Type
WASH
Details
was washed with an ice water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
1.15 h
Name
Type
product
Smiles
COC(=O)C=1C=C2C(=CN=NC2=CC1)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.862 mmol
AMOUNT: MASS 192 mg
YIELD: PERCENTYIELD 82.9%
YIELD: CALCULATEDPERCENTYIELD 1.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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